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Compound of Interest

Compound Name: 3,5-Dimethoxypicolinonitrile

Cat. No.: B1462814

For Researchers, Scientists, and Drug Development Professionals

Foreword

3,5-Dimethoxypicolinonitrile, a substituted pyridine derivative, represents a molecule of
significant interest within the realms of medicinal chemistry and organic synthesis. Its unique
electronic and structural features make it a valuable precursor and building block for a variety
of more complex molecular architectures, particularly in the development of novel therapeutic
agents. This guide serves as a comprehensive technical resource, consolidating available
physical, chemical, and spectral data, alongside an examination of its synthetic pathways and
potential applications in drug discovery. The information presented herein is intended to
empower researchers with the foundational knowledge required to effectively utilize this
compound in their scientific endeavors.

Physicochemical and Spectral Data

A thorough understanding of a compound's physical and spectral properties is paramount for its
application in research and development. This section details the known characteristics of 3,5-
Dimethoxypicolinonitrile.

Key Identifiers and Properties
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Property Value Source(s)

3,5-Dimethoxypyridine-2-

IUPAC Name carbonitrile N/A
CAS Number 36057-45-1 [1]
Molecular Formula CsHsN20:2 [1]
Molecular Weight 164.17 g/mol [1]
Predicted Boiling Point 338.6 £37.0°C N/A
Predicted Density 1.19+ 0.1 g/cm3 N/A
Purity (Typical) >95% [1]

Note: Predicted values are based on computational models and should be used as an
estimate.

Spectral Analysis Workflow

The structural elucidation of 3,5-Dimethoxypicolinonitrile relies on a combination of
spectroscopic techniques. While a publicly available, comprehensive dataset is not readily
accessible, the following represents the expected spectral characteristics based on its structure
and data from analogous compounds.
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Workflow for Structural Characterization
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Caption: Workflow for the structural characterization of 3,5-Dimethoxypicolinonitrile.

'H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for
the two aromatic protons on the pyridine ring and the six protons of the two methoxy groups.
The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing
nitrile group and the electron-donating methoxy groups.

13C NMR Spectroscopy: The carbon NMR spectrum will provide information on all eight
carbon atoms in the molecule. The carbon of the nitrile group (C=N) will appear in the
characteristic downfield region for nitriles. Separate signals are expected for the two
methoxy carbons and the five carbons of the pyridine ring.

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a sharp absorption
band characteristic of the nitrile (C=N) stretching vibration. Other key absorptions will include
C-H stretching from the aromatic ring and methoxy groups, C-O stretching of the methoxy
groups, and C=C and C=N stretching vibrations within the pyridine ring.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the
compound with the detection of the molecular ion peak. The fragmentation pattern can
provide further structural information.
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Synthesis and Reactivity

The synthesis of 3,5-Dimethoxypicolinonitrile can be approached through the
functionalization of a pre-formed pyridine ring. A plausible synthetic route involves the
conversion of a precursor, such as 3,5-dimethoxypyridine, to the corresponding 2-carbonitrile.

Proposed Synthetic Pathway

A potential synthetic strategy begins with the preparation of 3,5-dimethoxypyridine, which can
then be functionalized to introduce the nitrile group at the 2-position.

Proposed Synthesis of 3,5-Dimethoxypicolinonitrile
Sodium Methoxide, Introduction of

[ DMSO >(3,5-Dimethoxypyri dine] Nitrile Group [ ]

N/
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Caption: A potential synthetic pathway to 3,5-Dimethoxypicolinonitrile.

Experimental Protocol: Synthesis of 3,5-
Dimethoxypyridine (Precursor)

This protocol is adapted from a known procedure for the synthesis of the precursor, 3,5-
dimethoxypyridine.

Materials:
» 3,5-Dichloropyridine

Sodium methoxide

Dimethyl sulfoxide (DMSO)

Diethyl ether

Water
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Procedure:

Dissolve 3,5-dichloropyridine in dimethyl sulfoxide.

Add sodium methoxide to the solution while stirring.

Heat the reaction mixture under anhydrous conditions.

After the reaction is complete, quench with water and extract the product with diethyl ether.

Dry the organic phase and remove the solvent under reduced pressure to yield 3,5-
dimethoxypyridine.

Causality Behind Experimental Choices:

e DMSO as Solvent: DMSO is a polar aprotic solvent that is well-suited for nucleophilic
aromatic substitution reactions. It can effectively dissolve the reactants and facilitate the
displacement of the chloride ions by the methoxide nucleophile.

¢ Anhydrous Conditions: The exclusion of moisture is crucial to prevent the hydrolysis of
sodium methoxide and potential side reactions.

o Workup Procedure: The aqueous workup and extraction are standard procedures to
separate the organic product from the inorganic salts and the polar solvent.

The subsequent conversion of 3,5-dimethoxypyridine to 3,5-Dimethoxypicolinonitrile would
likely involve a directed metalation followed by reaction with a cyanating agent, or a palladium-
catalyzed cyanation reaction.

Applications in Drug Development

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in numerous

approved drugs.[2][3] The unique properties of the pyridine ring, including its ability to act as a

hydrogen bond acceptor and its tunable electronic nature, make it a privileged structure in drug
design.[4]

3,5-Dimethoxypicolinonitrile serves as a valuable pharmaceutical intermediate.[5] This
means it is a key building block in the synthesis of more complex active pharmaceutical
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ingredients (APIs).[6] The presence of multiple functional groups—the nitrile and two methoxy
groups on a pyridine core—provides several points for chemical modification, allowing for the
construction of diverse molecular libraries for drug discovery screening.

Potential Therapeutic Areas:

While specific drug candidates derived from 3,5-Dimethoxypicolinonitrile are not extensively
documented in publicly available literature, its structural motifs suggest potential applications in
the development of compounds targeting a range of diseases. It has been suggested as an
intermediate for compounds with potential anti-cancer, anti-inflammatory, or antimicrobial
properties.[5]

Safety and Handling

As a substituted cyanopyridine, 3,5-Dimethoxypicolinonitrile should be handled with
appropriate caution, following standard laboratory safety procedures for toxic and potentially
reactive chemicals.

General Precautions:

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles, chemical-resistant gloves, and a lab coat.

o Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical
fume hood, to avoid inhalation of any dust or vapors.

e Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the
affected area with copious amounts of water.

o Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials
such as strong oxidizing agents and acids.[1] A recommended storage temperature is 0°C.[1]

Toxicity Profile of Related Compounds:

Safety data for 2-cyanopyridines indicate that they can be harmful if swallowed and toxic in
contact with skin.[6] Thermal decomposition may produce toxic fumes, including oxides of
nitrogen and carbon monoxide.[6]
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Conclusion

3,5-Dimethoxypicolinonitrile is a chemical entity with significant potential as a versatile
intermediate in organic synthesis, particularly within the pharmaceutical industry. While a
complete experimental dataset is not yet fully available in the public domain, this guide
provides a comprehensive overview of its known properties, a plausible synthetic approach,
and its likely applications. As research in medicinal chemistry continues to evolve, the utility of
such well-defined building blocks will undoubtedly grow, paving the way for the discovery of
new and improved therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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